3-Methylcytidine Mono(Methyl Sulfate) Salt

Description

Historical Context of Cytidine Analogues in RNA Epigenetics

The study of RNA modifications began in 1957 with the discovery of pseudouridine in yeast RNA, marking the first identification of a naturally occurring modified nucleoside. Over subsequent decades, advancements in chromatography and mass spectrometry revealed over 140 modified nucleosides across tRNA, rRNA, and mRNA. Cytidine analogues, including 5-methylcytidine (m⁵C) and 3-methylcytidine (m³C), gained prominence as tools to dissect the enzymatic pathways governing RNA methylation. For instance, 5-azacytidine, a cytidine analog, became instrumental in studying DNA methyltransferase inhibition and its epigenetic effects in plants and mammals.

The discovery of m³C in eukaryotic tRNA and mRNA in the early 21st century highlighted its role in regulating RNA stability and translation. Researchers later identified m³C in viral RNAs, such as Zika (ZIKV) and Dengue (DENV), where it modulates viral replication cycles by evading host immune detection. The development of this compound as a synthetic analog provided a stable substrate for high-performance liquid chromatography (HPLC) and enzymatic assays, enabling precise quantification of m³C in biological samples. These advancements coincided with the genomics revolution, which facilitated transcriptome-wide mapping of RNA modifications and their dynamic regulation under stress or disease conditions.

Structural and Functional Classification Within Modified Nucleosides

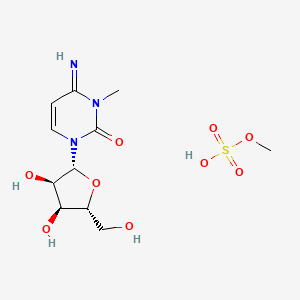

This compound belongs to the class of N-alkylated cytidine derivatives, distinguished by its methyl group at the N3 position of the cytosine ring (Table 1). This structural alteration sterically hinders Watson-Crick base pairing, favoring non-canonical interactions such as C:A mismatches during reverse transcription. The methyl sulfate moiety enhances solubility and stability, making the compound suitable for in vitro assays.

Table 1: Structural Comparison of Select Modified Cytidines

Functionally, m³C modifications are catalyzed by methyltransferases such as METTL2/6/8 in humans and are reversed by demethylases like ALKBH3. In tRNA, m³C at position 32 stabilizes anticodon loops, while in mRNA, it influences codon recognition and ribosomal frameshifting. The compound’s methyl sulfate group mimics physiological methyl donors like S-adenosylmethionine (SAM), enabling its use in in vitro methylation assays to study enzyme kinetics.

Recent studies have linked m³C to cancer biology, where aberrant methylation patterns correlate with tumor progression and altered protein synthesis. For example, elevated ALKBH3 expression in prostate cancer reduces m³C levels in tRNA, destabilizing oncogenic transcripts and promoting metastasis. These findings underscore the dual role of m³C as both a structural modulator and an epigenetic regulator, positioning this compound as a vital reagent for probing RNA-mediated cellular mechanisms.

Properties

Molecular Formula |

C11H19N3O9S |

|---|---|

Molecular Weight |

369.35 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate |

InChI |

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |

InChI Key |

MGSZKGKDQZQWAQ-BKZSBQMKSA-N |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Methylation

The synthesis of 3-methylcytidine derivatives typically begins with commercially available cytidine as the starting material. The key step is the selective methylation at the nitrogen-3 (N3) position of the cytidine nucleobase. This is most commonly achieved by reacting cytidine with methyl iodide (MeI) under controlled conditions, which yields the N3-methylcytidine nucleoside as a hydroiodide salt intermediate.

- Reaction conditions:

- Cytidine is dissolved in an appropriate solvent such as pyridine.

- Methyl iodide is added gradually to the stirred solution at ambient temperature.

- The reaction proceeds overnight to ensure complete methylation at the N3 position.

- Outcome: Formation of N3-methylcytidine hydroiodide salt with high selectivity.

Protection of Functional Groups

Following methylation, the molecule undergoes protection of reactive hydroxyl and amino groups to facilitate further chemical manipulations and to prevent side reactions during subsequent steps.

5'-Hydroxyl Protection:

The 5'-hydroxyl group is protected using the 4,4'-dimethoxytrityl (DMT) group. This is done by reacting the methylated cytidine with 4,4'-dimethoxytrityl chloride in pyridine, typically over 16 hours at room temperature. The DMT group is essential for solid-phase synthesis applications.4-Amino Protection:

The exocyclic amino group at the 4-position is commonly protected with a benzoyl group (benzoylation), which stabilizes the nucleoside during further synthetic steps.2'-Hydroxyl Protection:

The 2'-hydroxyl group of the ribose sugar is protected using tert-butyldimethylsilyl (TBDMS) groups. This protection is crucial for RNA synthesis compatibility and is introduced by treatment with chlorotrimethylsilane and acetyl chloride in pyridine.

Formation of the Mono(Methyl Sulfate) Salt

The conversion of the methylated cytidine derivative into the mono(methyl sulfate) salt involves treatment with methyl sulfate reagents, which act as methylating agents and counterion providers. Although direct literature on the exact preparation of the mono(methyl sulfate) salt of 3-methylcytidine is limited, the formation of such salts typically follows:

Salt formation:

The methylated nucleoside is reacted with methyl sulfate under controlled pH and solvent conditions to form the corresponding mono(methyl sulfate) salt. This salt form enhances solubility and stability for biochemical applications.Purification:

The product is purified using chromatographic techniques such as flash chromatography on silica gel, often with a gradient of methanol in dichloromethane, and may involve ion-exchange chromatography for salt form isolation.

Phosphoramidite Formation for RNA Synthesis

To facilitate incorporation into RNA oligonucleotides, the protected 3-methylcytidine is converted into its phosphoramidite derivative:

Phosphitylation:

The 3-methylcytidine derivative with protected groups is reacted with phosphoramidite reagents under anhydrous conditions to form the phosphoramidite building block used in automated solid-phase RNA synthesis.Yield and Purity:

Yields for phosphoramidite formation typically range between 40% and 60%, depending on reaction conditions and purification methods. Purity is confirmed by chromatographic and spectroscopic analysis.

Summary Table of Key Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N3-Methylation of cytidine | Methyl iodide, pyridine, room temp, overnight | ~70-80 | Forms N3-methylcytidine hydroiodide salt |

| 2 | 5'-Hydroxyl protection (DMT protection) | 4,4'-Dimethoxytrityl chloride, pyridine, 16 h | ~60-70 | Essential for solid-phase synthesis |

| 3 | 4-Amino protection (benzoylation) | Benzoyl chloride or equivalent | ~60-70 | Stabilizes nucleobase |

| 4 | 2'-Hydroxyl protection (TBDMS protection) | Chlorotrimethylsilane, acetyl chloride, pyridine | ~50-60 | Protects ribose hydroxyl |

| 5 | Formation of mono(methyl sulfate) salt | Methyl sulfate reagent, controlled pH | Variable | Enhances solubility and stability |

| 6 | Phosphoramidite formation | Phosphitylation reagents, anhydrous conditions | 40-60 | For RNA oligonucleotide synthesis |

Analytical and Purification Techniques

Chromatography:

Flash chromatography on silica gel with methanol/dichloromethane gradients is standard for intermediate purification. Ion-exchange chromatography (e.g., DEAE Sephadex) is used for salt form isolation.Spectroscopy and Mass Spectrometry:

NMR spectroscopy (1H, 13C) and electrospray ionization mass spectrometry (ESI-MS) confirm the structure and purity of intermediates and final products.Yield Optimization:

Reaction conditions such as solvent polarity, base selection (e.g., KOH/K2CO3 mixtures), and temperature are optimized to maximize yield and selectivity of methylation and protection steps.

Research Findings and Considerations

The selective N3-methylation of cytidine is achievable with high specificity using methyl iodide, avoiding methylation at other nucleophilic sites.

Protection strategies are critical to prevent side reactions and allow for subsequent chemical modifications, particularly for RNA solid-phase synthesis.

The formation of the mono(methyl sulfate) salt enhances compound stability and handling, although detailed protocols for this specific salt form are less commonly reported and may require adaptation from general nucleoside salt preparation methods.

Recent advances include one-step procedures for nucleobase modifications that improve efficiency and reduce reaction times, which may be applicable to 3-methylcytidine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Methylcytidine Mono(Methyl Sulfate) Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent cytidine derivative.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, and phenols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted cytidine derivatives .

Scientific Research Applications

Biochemical Applications

3-Methylcytidine Mono(Methyl Sulfate) Salt has several important applications in biochemical research:

-

High-Performance Liquid Chromatography (HPLC) :

- It serves as an internal standard for quantifying nucleotides in biological samples, aiding in the accurate measurement of nucleic acids and their derivatives.

-

RNA Modification Studies :

- The compound plays a crucial role in the study of transfer ribonucleic acid (tRNA) modifications. Its presence can influence translation efficiency and fidelity, making it vital for understanding protein synthesis dynamics.

-

Protein Interaction Studies :

- Research often focuses on the binding affinity of this compound with proteins and enzymes involved in RNA metabolism. This helps elucidate its role in modulating biological pathways and cellular functions.

-

Gene Expression Regulation :

- The compound is implicated in various cellular processes, including gene expression regulation and cellular responses to stress, highlighting its importance in epigenetic regulation.

Case Studies and Research Findings

-

Impact on tRNA Synthetases :

- Studies have shown that 3-Methylcytidine can affect the activity of tRNA synthetases, which are essential for protein synthesis. This interaction is crucial for understanding how modifications influence translation dynamics.

- Role in Epigenetics :

- Nucleotide Analog Studies :

Mechanism of Action

The mechanism of action of 3-Methylcytidine Mono(Methyl Sulfate) Salt involves its incorporation into tRNA, where it influences the stability and function of the RNA molecule. The methylation of cytidine residues in tRNA is catalyzed by specific methyltransferases, which use S-adenosylmethionine (SAM) as a methyl donor. This modification affects the structure and function of tRNA, thereby influencing protein synthesis and gene expression .

Comparison with Similar Compounds

Comparison with Similar Methylated Nucleosides

Methylated nucleosides are critical for RNA stability, splicing, and gene regulation. Below, 3-Methylcytidine Mono(Methyl Sulfate) Salt is compared to structurally and functionally analogous compounds, including 1-methyladenosine (m¹A), 1-methylguanosine (m¹G), 2,2-dimethylguanosine (m²²G), and 3-methyluridine (m³U).

Table 1: Comparative Analysis of Methylated Nucleosides

| Property | 3-Methylcytidine (m³C) | 1-Methyladenosine (m¹A) | 2,2-Dimethylguanosine (m²²G) | 3-Methyluridine (m³U) |

|---|---|---|---|---|

| Methylation Position | Cytidine, N3 position | Adenosine, N1 position | Guanosine, N2 and N2 positions | Uridine, N3 position |

Key Differences and Insights:

Structural Impact on RNA Interactions: m³C’s methylation at the N3 position disrupts Watson-Crick base pairing, affecting tRNA and mRNA interactions . In contrast, m¹A’s N1 methylation primarily destabilizes RNA secondary structures .

Enzymatic Pathways :

Functional Roles: m³C is implicated in pre-mRNA splicing regulation in Arabidopsis, where it marks splice donor/acceptor sites .

Analytical Utility :

Biological Activity

3-Methylcytidine Mono(Methyl Sulfate) Salt is a nucleotide analog derived from cytidine, modified at the 3-position with a methyl group and a methyl sulfate moiety. This compound has garnered attention for its biological activity, particularly in the context of RNA metabolism and epigenetic regulation.

- Chemical Formula : CHNOS

- Appearance : White solid

- Melting Point : 223°C - 225°C

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol

The presence of the methyl sulfate group allows for nucleophilic substitution reactions, which can lead to modifications of various biological molecules, including proteins and nucleic acids.

This compound primarily influences biological processes through its interaction with RNA and associated proteins. It is particularly involved in:

- tRNA Modifications : The compound plays a crucial role in the modification of transfer RNA (tRNA), which is essential for translation efficiency and fidelity in protein synthesis.

- Gene Expression Regulation : It may affect gene expression by altering the stability and function of mRNA and other RNA species.

- Cellular Response to Stress : The compound is implicated in cellular mechanisms that respond to environmental stressors, potentially influencing cell survival and adaptation.

Interaction Studies

Research has demonstrated that this compound interacts with various proteins involved in RNA metabolism. For instance, it has been shown to bind to tRNA synthetases and RNA-binding proteins, modulating their activity and thus affecting translation dynamics.

Comparative Analysis with Related Compounds

The following table summarizes key structural modifications and unique features of related compounds:

| Compound Name | Structural Modification | Unique Features |

|---|---|---|

| 5-Methylcytidine | Methyl group at the 5-position | Involved in DNA methylation processes |

| N6-Methyladenosine | Methyl group at the N6 position | Plays a role in mRNA stability and translation |

| 2'-O-Methylcytidine | Methylation at the 2' position | Commonly found in ribosomal RNA modifications |

| This compound | Methyl group at the 3-position | Influences tRNA function and epigenetic regulation |

This comparison highlights the unique role of this compound in modulating tRNA function, setting it apart from other methylated nucleosides that primarily impact DNA or mRNA stability.

Case Studies and Research Findings

- Epigenetic Regulation : Studies indicate that 3-Methylcytidine plays a significant role in epigenetic modifications, particularly within tRNA. Its presence can influence translation efficiency, impacting cellular responses under stress conditions .

- Alkylating Properties : The methyl sulfate moiety has been shown to act as an efficient alkylating agent, reacting rapidly with nucleophiles. This property may facilitate its role in modifying biological targets, potentially leading to alterations in cellular signaling pathways .

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound, particularly in cancer biology where its modulation of RNA metabolism could provide insights into treatment strategies for malignancies such as acute myeloid leukemia (AML) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3-Methylcytidine Mono(Methyl Sulfate) Salt in a sample?

- Methodological Answer :

- HPLC/MS-MS Analysis : Use reverse-phase HPLC coupled with triple quadrupole mass spectrometry (LC/MS-MS). Monitor the MRM (Multiple Reaction Monitoring) transition m/z 258.1→126.1 for 3-methylcytidine (m3C). Compare retention times with synthetic standards (e.g., Cayman Chemical #21064) under optimized mobile phase conditions (0.1% formic acid in water/acetonitrile gradient) .

- Sulfate Verification : Perform gravimetric analysis by precipitating sulfate ions as barium sulfate (BaSO₄) using 0.2 M BaCl₂. Calculate sulfate mass percentage via stoichiometry after drying and weighing the precipitate .

Q. What analytical techniques are recommended for quantifying sulfate content in this compound?

- Methodological Answer :

- Gravimetric Protocol :

Dissolve a known mass of the compound in deionized water.

Add excess 0.2 M BaCl₂ to precipitate sulfate as BaSO₄.

Filter, dry, and weigh the precipitate.

Calculate sulfate mass percentage using:

where 96.06 g/mol (SO₄²⁻) and 233.39 g/mol (BaSO₄) are molar masses .

Advanced Research Questions

Q. What experimental challenges arise when distinguishing 3-methylcytidine (m3C) from 5-methylcytidine (m5C) in RNA modification studies?

- Methodological Answer :

- Chromatographic Resolution : Optimize HPLC gradients to separate m3C and m5C, which have identical MRM transitions (m/z 258.1→126.1). Adjust acetonitrile concentration (e.g., 0–20% gradient over 15 minutes) to achieve distinct retention times .

- Validation : Use synthetic standards for both isomers to confirm separation efficiency. Cross-validate with enzymatic digestion (e.g., RNase T1) to isolate modified nucleosides .

Q. How does the methyl sulfate group influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH (4–9) and temperatures (4°C, 25°C, 37°C). Monitor degradation via LC/MS-MS and compare to baseline purity.

- Storage Recommendations : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the methyl sulfate moiety. Avoid repeated freeze-thaw cycles .

Q. What methodological considerations are critical for genome-wide mapping of 3-methylcytidine in RNA?

- Methodological Answer :

- Enrichment Strategies :

- Use anti-m3C antibodies for immunoprecipitation (e.g., MeRIP-Seq). Validate specificity using m3C-deficient cell lines.

- Combine with chemical labeling (e.g., boronate affinity chromatography) for orthogonal validation.

- Bioinformatic Controls : Normalize sequencing data against input RNA and control for background noise using in silico models. Cross-reference with LC/MS-MS quantification .

Q. How should researchers address inconsistencies in reported abundance levels of 3-methylcytidine across different studies?

- Methodological Answer :

- Meta-Analysis Framework :

Aggregate datasets from multiple studies, noting variables (e.g., RNA isolation methods, detection platforms).

Apply multivariate regression to identify confounding factors (e.g., RNase treatment efficiency).

Use standardized reference materials (e.g., synthetic m3C spikes) to calibrate inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.